

A Technical Guide to Phosphorous Acid Trioleyl Ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphorous Acid Trioleyl Ester*

Cat. No.: *B1143741*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is a versatile organophosphorus compound with significant industrial and research applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and analysis are presented, along with a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for professionals in chemistry, materials science, and drug development.

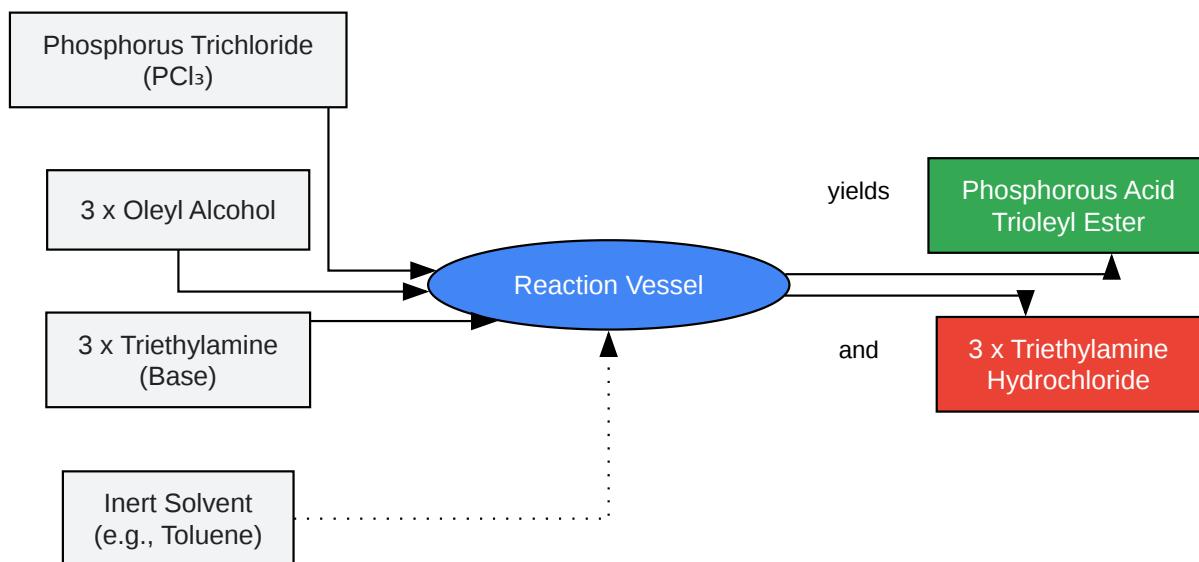
Chemical Identity and Properties

Phosphorous acid trioleyl ester is the triester of phosphorous acid and oleyl alcohol. Its long, unsaturated alkyl chains, derived from oleyl alcohol, impart unique properties such as a liquid state at room temperature and solubility in organic solvents.

Table 1: Chemical Identifiers for **Phosphorous Acid Trioleyl Ester**

Identifier	Value
CAS Number	13023-13-7
Molecular Formula	C ₅₄ H ₁₀₅ O ₃ P
Molecular Weight	833.38 g/mol
IUPAC Name	tris(octadec-9-enyl) phosphite
Synonyms	Trioleyl phosphite, Phosphorous acid tri[(Z)-9-octadecenyl] ester

Table 2: Physicochemical Properties of **Phosphorous Acid Trioleyl Ester**


Property	Value
Appearance	Colorless to light orange to yellow clear liquid
Density	0.88 g/cm ³
Refractive Index	1.47
Boiling Point	783.0 ± 59.0 °C (Predicted)
Flash Point	225 °C
Solubility	Insoluble in water, soluble in various organic solvents.

Synthesis of Phosphorous Acid Trioleyl Ester

The synthesis of phosphite esters like trioleyl phosphite commonly involves the reaction of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), with an alcohol. The oleyl alcohol provides the characteristic long, unsaturated alkyl chains.

Synthetic Pathway

The overall reaction for the synthesis of **phosphorous acid trioleyl ester** from phosphorus trichloride and oleyl alcohol is depicted below. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.

[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for **Phosphorous Acid Trioleyl Ester**.

Experimental Protocol: Synthesis

This protocol is a general method for the synthesis of trialkyl phosphites and can be adapted for **phosphorous acid trioleyl ester**.

Materials:

- Phosphorus trichloride (PCl₃)
- Oleyl alcohol
- Triethylamine (or another suitable base)
- Anhydrous toluene (or another inert solvent)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

- Magnetic stirrer and heating mantle

Procedure:

- Set up the reaction apparatus under a nitrogen atmosphere to prevent the hydrolysis of phosphorus trichloride.
- In the three-necked flask, dissolve oleyl alcohol and triethylamine in anhydrous toluene.
- Cool the mixture in an ice bath.
- Slowly add a solution of phosphorus trichloride in anhydrous toluene to the stirred mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- The triethylamine hydrochloride precipitate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product can be purified by vacuum distillation.

Analytical Methodologies

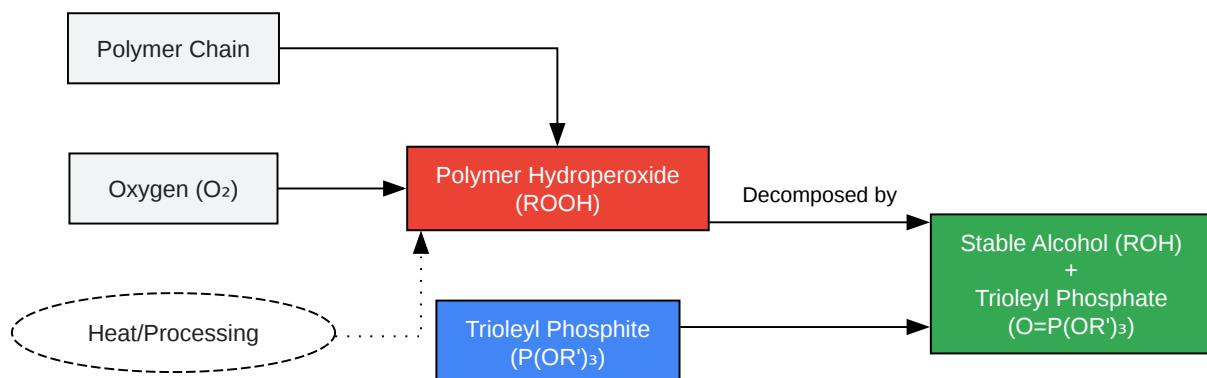
The characterization and purity assessment of **phosphorous acid trioleyl ester** can be performed using various analytical techniques.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show characteristic peaks for the protons in the oleyl chains, including the olefinic protons (~5.3-5.4 ppm), methylene protons adjacent to the phosphite oxygen, the long aliphatic chain methylene protons, and the terminal methyl protons.
 - ^{13}C NMR: Provides a map of all the carbon atoms in the molecule.
 - ^{31}P NMR: Will show a characteristic signal for the phosphorus atom in the phosphite ester.

Chromatographic Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and identify any volatile impurities.
- Thin-Layer Chromatography (TLC): A simple method to monitor the progress of the synthesis. A suitable staining agent, such as ammonium molybdate-tin(II) chloride, can be used to visualize the phosphorus-containing compounds.


Applications

Phosphorous acid trioleyl ester has several important industrial applications, primarily leveraging its antioxidant properties.

Polymer Stabilizer

Phosphite esters, including trioleyl phosphite, are widely used as secondary antioxidants in polymers such as plastics and rubber. They function by decomposing hydroperoxides, which are formed during the autoxidation of polymers when exposed to heat and oxygen. This prevents the degradation of the polymer, thereby improving its stability and lifespan.

The mechanism involves the phosphite ester being oxidized to a phosphate ester while reducing the hydroperoxide to a stable alcohol.

[Click to download full resolution via product page](#)

Figure 2: Mechanism of action as a hydroperoxide decomposer.

Cathode Additive in Lithium-Ion Batteries

Recent research has indicated that **phosphorous acid trioleyl ester** can be used as a high-performance cathode additive in high-voltage lithium-ion batteries. Its presence in the electrolyte has been shown to improve the electrochemical performance and stability of the battery.

Potential Biomedical Applications

There is emerging interest in the use of **phosphorous acid trioleyl ester** in biomedical applications and drug formulations. Its unique chemical properties may aid in targeted drug delivery and enhancing drug solubility. However, this is an area that requires further research.

- To cite this document: BenchChem. [A Technical Guide to Phosphorous Acid Trioleyl Ester: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143741#cas-number-and-molecular-formula-for-phosphorous-acid-trioleyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com